molecular formula C25H19N5O2S B2658606 4-(2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 565224-44-4

4-(2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B2658606
CAS RN: 565224-44-4
M. Wt: 453.52
InChI Key: KZUBPOZYOBMWMI-UHFFFAOYSA-N
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Description

4-(2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C25H19N5O2S and its molecular weight is 453.52. The purity is usually 95%.
BenchChem offers high-quality 4-(2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Background: This compound exhibits interesting properties that make it relevant for organic light-emitting diodes (OLEDs). Specifically, it is a non-doped thermally activated delayed fluorescent (TADF) emitter.

Applications:

Organic Synthesis

Background: The compound’s structure includes a quinoxalinone core, which makes it interesting for organic synthesis.

Applications:

Chemosensors

Background: The presence of sulfur atoms in the compound suggests potential chemosensing capabilities.

Applications:

properties

IUPAC Name

4-[2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl]-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N5O2S/c31-21-15-30(20-14-8-7-13-19(20)26-21)22(32)16-33-25-27-23(17-9-3-1-4-10-17)24(28-29-25)18-11-5-2-6-12-18/h1-14H,15-16H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUBPOZYOBMWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)CSC3=NC(=C(N=N3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one

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